
3-Butyltridecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyltridecan-2-one is an organic compound with the molecular formula C17H34O. It belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its long carbon chain, which imparts unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyltridecan-2-one can be achieved through various methods. One common approach involves the alkylation of a suitable precursor, such as 2-decanone, with butyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by a series of purification steps. The use of high-pressure reactors and advanced separation techniques ensures the efficient and large-scale production of this compound.
化学反应分析
Types of Reactions
3-Butyltridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Secondary alcohols.
Substitution: Various alkylated or arylated derivatives.
科学研究应用
3-Butyltridecan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-Butyltridecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Butyldecan-2-one: Similar in structure but with a shorter carbon chain.
3-Butylundecan-2-one: Differing by the length of the carbon chain.
3-Butyldodecan-2-one: Another homolog with a slightly longer carbon chain.
Uniqueness
3-Butyltridecan-2-one is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where specific chain lengths are required for optimal performance.
属性
CAS 编号 |
89355-11-3 |
|---|---|
分子式 |
C17H34O |
分子量 |
254.5 g/mol |
IUPAC 名称 |
3-butyltridecan-2-one |
InChI |
InChI=1S/C17H34O/c1-4-6-8-9-10-11-12-13-15-17(16(3)18)14-7-5-2/h17H,4-15H2,1-3H3 |
InChI 键 |
NYPHFNIMQKEDTR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


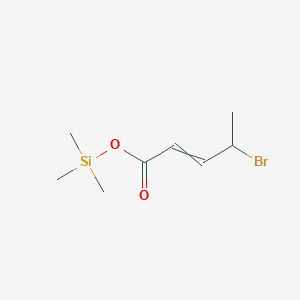

![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
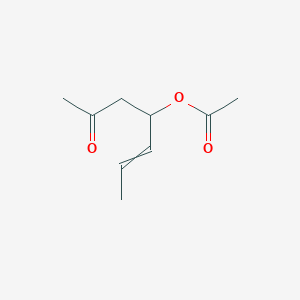
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)

![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
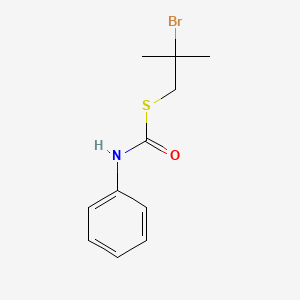
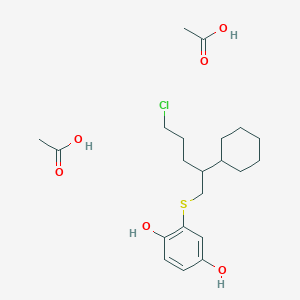
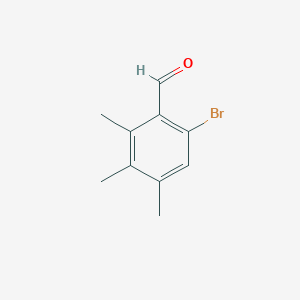
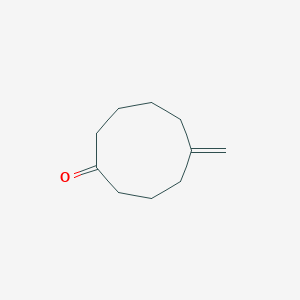
![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
